molecular formula C12H11N5O B15187751 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(methoxyphenyl)-7-phenyl- CAS No. 86869-92-3

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(methoxyphenyl)-7-phenyl-

Cat. No.: B15187751
CAS No.: 86869-92-3
M. Wt: 241.25 g/mol
InChI Key: XLFAEOISSVJMES-UHFFFAOYSA-N
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Description

The compound 1,2,4-triazolo[4,3-b][1,2,4]triazine, 3-(methoxyphenyl)-7-phenyl- is a fused heterocyclic system featuring a triazolo-triazine core. Its structure includes a methoxyphenyl substituent at position 3 and a phenyl group at position 7.

Properties

CAS No.

86869-92-3

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

3-(methoxymethyl)-7-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine

InChI

InChI=1S/C12H11N5O/c1-18-8-11-15-16-12-14-10(7-13-17(11)12)9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

XLFAEOISSVJMES-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C2N1N=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(methoxyphenyl)-7-phenyl- typically involves the reaction of appropriate hydrazine derivatives with aldehydes or ketones, followed by cyclization. One common method involves the use of 3,6-dihydrazinyl-1,2,4,5-tetrazine and corresponding aldehydes . The reaction is usually carried out in the presence of a catalyst, such as piperidine, under reflux conditions in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(methoxyphenyl)-7-phenyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction can produce triazine derivatives with reduced functional groups.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(methoxyphenyl)-7-phenyl- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Triazolo-Triazine vs. Triazolo-Thiadiazine Derivatives
  • Triazolo-Triazine Core : The target compound belongs to the [1,2,4]triazolo[4,3-b][1,2,4]triazine family, which contains three nitrogen atoms in the triazine ring. Derivatives like 7-(4-methylphenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine (CID 3070760) share this core but differ in substituents (e.g., 4-methylphenyl at position 7) .
  • Triazolo-Thiadiazine Core : Compounds such as 3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 68469-06-7) feature a sulfur atom in the thiadiazine ring, altering electronic properties and solubility compared to nitrogen-rich triazines .
Table 1: Core Structure Comparison
Compound Class Core Structure Heteroatoms Key Derivatives (Examples)
Triazolo-Triazine [1,2,4]Triazolo[4,3-b]triazine 5 N atoms 7-(4-Methylphenyl)-triazolo-triazine , 7-oxo-triazolo-triazinones
Triazolo-Thiadiazine [1,2,4]Triazolo[3,4-b]thiadiazine 4 N, 1 S 3-(4-Chlorophenyl)-6-phenyl-thiadiazine , 6-(4-Bromophenyl)-3-phenyl-thiadiazine
Methoxyphenyl vs. Halogenated Phenyl Groups
  • For example, 3-(2,5-dimethoxyphenyl)-6-phenyl-thiadiazine (compound 10) exhibited potent PDE4 inhibition (IC₅₀ < 1 nM) due to optimized substituent positioning .
  • Halogenated Phenyl Substituents : Bromine or chlorine at position 6 (e.g., 6-(4-bromophenyl)-3-phenyl-thiadiazine ) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .
Table 2: Substituent Impact on Activity
Compound Substituents (Position) Biological Activity Key Findings
3-(Methoxyphenyl)-7-phenyl-triazolo-triazine 3-OCH₃, 7-Ph Not reported (inferred) Hypothesized improved target affinity due to methoxy group
3-(4-Chlorophenyl)-6-phenyl-thiadiazine 3-Cl, 6-Ph Antimicrobial Moderate activity against Gram-positive bacteria
6-(4-Bromophenyl)-3-phenyl-thiadiazine 3-Ph, 6-Br Anticancer (inferred) Increased lipophilicity may aid in cell penetration
Table 3: Physicochemical Data
Compound Molecular Weight Melting Point (°C) Solubility (Inferred)
3-(Methoxyphenyl)-7-phenyl-triazolo-triazine ~305 g/mol Not reported Likely low (non-polar core)
3-(4-Chlorophenyl)-6-phenyl-thiadiazine 326.8 g/mol 285–287 Low in water, soluble in DMF
7-(4-Methylphenyl)-triazolo-triazine 227.23 g/mol Not reported Moderate in organic solvents
Antimicrobial and Anticancer Potential
  • Triazolo-Thiadiazines: Derivatives like 7a (3-(3,4-dimethoxyphenyl)-6-phenyl-thiadiazine) showed notable antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) .
  • Triazolo-Triazines : Compounds such as 3d (7-oxo-triazolo-triazine) were crystallographically validated and explored as anticancer agents targeting dCTP pyrophosphatase .
Table 4: Activity Comparison
Compound Class Key Targets Potency (Example)
Triazolo-Thiadiazines PDE4, bacterial enzymes IC₅₀ = 0.7 nM (PDE4A)
Triazolo-Triazines dCTP pyrophosphatase, kinases Moderate inhibition (anticancer)

Biological Activity

1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives are a class of nitrogen-rich heterocycles that exhibit a wide range of biological activities. The specific compound 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(methoxyphenyl)-7-phenyl- is notable for its potential applications in medicinal chemistry due to its unique structural characteristics and biological interactions.

Chemical Structure and Properties

The compound features a fused triazole and triazine structure with methoxy and phenyl substituents. This configuration enhances its chemical reactivity and biological profile. The molecular formula is C14H12N6C_{14}H_{12}N_6 with a molecular weight of approximately 252.29 g/mol.

Biological Activities

Research indicates that 1,2,4-triazolo(4,3-b)(1,2,4)triazine derivatives possess diverse biological activities:

  • Anticancer Activity : Studies have shown that certain derivatives can induce apoptosis in cancer cells such as MCF-7 (breast cancer) and MDA-MB-231. For instance, compounds derived from this structure have been reported to activate caspases involved in the apoptotic pathway and inhibit NF-κB signaling .
  • Antimicrobial Properties : These compounds have demonstrated significant antimicrobial activity against various bacterial and fungal strains. For example, antifungal assays against Candida species have shown promising results .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

The mechanisms underlying the biological activities of 1,2,4-triazolo(4,3-b)(1,2,4)triazine compounds often involve:

  • Enzyme Interaction : These compounds may bind to specific enzymes or receptors involved in disease pathways. Molecular docking studies suggest potential binding sites that could be exploited for drug design.
  • Induction of Apoptosis : Compounds like 3b have been shown to increase apoptosis through the activation of caspases and modulation of pro-apoptotic proteins like Bax and p53 .

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeNotable Activity
1,2,4-TriazoleSimple TriazoleAntimicrobial
1-Hydroxy-3-methyl-7-phenyl-pyrazolo[3,4-b]quinolin-5-onePyrazoloquinolineAntiviral
7-(Substituted phenyl)-1H-[1,2,4]triazolo[3,4-b]benzothiadiazoleBenzothiadiazoleAntifungal
3b (specific derivative)Triazolo-triazineAnticancer (apoptosis induction)

Case Study 1: Anticancer Activity

In a study evaluating new sulphonamide derivatives of pyrazolo[4,3-e][1,2,4]triazines against breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that these compounds exhibited stronger cytotoxic activity than cisplatin. The most active compound induced apoptosis through caspase activation and promoted autophagy via increased beclin-1 expression .

Case Study 2: Antimicrobial Efficacy

A series of synthesized triazole derivatives were screened for antifungal activity against various Candida strains. The results indicated significant inhibitory effects on growth at low concentrations (IC50 values), confirming the potential of these compounds as antifungal agents .

Q & A

Q. What are the standard synthetic routes for preparing 1,2,4-triazolo[4,3-b][1,2,4]triazine derivatives with methoxyphenyl and phenyl substituents?

Methodological Answer: A common approach involves cyclocondensation reactions. For example, aminomercaptotriazole precursors react with hydrazonoyl halides under reflux in dioxane with triethylamine as a catalyst (4–8 hours, monitored by TLC). Post-reaction purification includes filtration, methanol washing, and recrystallization . Substituted phenyl groups are introduced via pre-functionalized starting materials (e.g., 4-methoxyphenyl hydrazines) to ensure regioselectivity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation (e.g., bond lengths, angles, and packing motifs). For example, triazolo-thiadiazine analogs were resolved at 100 K with R-factors <0.057 . Complementary techniques include:

  • NMR spectroscopy : To verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm).
  • HPLC : For purity assessment (>95% purity threshold).
  • Mass spectrometry : To confirm molecular weight (e.g., C₁₄H₁₅N₅O₂ has a theoretical mass of 285.30 g/mol) .

Q. What preliminary biological activities are reported for structurally related triazolo-triazine compounds?

Methodological Answer: Derivatives with similar scaffolds exhibit antimicrobial properties. For instance, 6-(4-fluorophenyl)-3-phenyl analogs showed antifungal activity against Candida albicans (MIC = 8 µg/mL) and antibacterial activity against Staphylococcus aureus (MIC = 16 µg/mL) . Activity correlates with electron-withdrawing substituents (e.g., halogens) enhancing membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in triazolo-triazine synthesis?

Methodological Answer: Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., dioxane) enhance nucleophilic substitution .
  • Catalyst loading : Triethylamine (1.2 equiv.) minimizes side reactions .
  • Temperature control : Reflux at 80–100°C ensures complete cyclization .
  • DOE (Design of Experiments) : Use response surface methodology to model interactions between variables (e.g., time vs. temperature) .

Q. How should researchers address contradictions in reported biological activity data for triazolo-triazine analogs?

Methodological Answer: Contradictions often arise from structural variations or assay conditions. For example:

  • Substituent effects : Methoxy groups may reduce cytotoxicity compared to halogenated analogs, leading to false negatives in antimicrobial assays .
  • Assay standardization : Use CLSI/M07-A9 guidelines for MIC determinations to ensure reproducibility .
  • SAR studies : Systematically compare logP, hydrogen bonding, and steric effects using QSAR models .

Q. What computational tools are recommended for predicting the compound’s reactivity and binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT) : For optimizing geometry and calculating frontier molecular orbitals (e.g., HOMO-LUMO gaps influencing electrophilicity) .
  • Molecular docking (AutoDock Vina) : To simulate interactions with biological targets (e.g., fungal CYP51 or bacterial DNA gyrase) .
  • ADMET prediction (SwissADME) : Assess pharmacokinetic properties like bioavailability and BBB permeability .

Q. What strategies mitigate decomposition risks during storage and handling?

Methodological Answer:

  • Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity.
  • Storage : Use amber glass vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .
  • Handling : Avoid dust formation via solvent-wet techniques and use PPE (gloves, respirators) due to acute oral toxicity (LD₅₀ = 300 mg/kg in rats) .

Q. How do substituents (e.g., methoxy vs. halogen) impact electronic properties and bioactivity?

Methodological Answer:

  • Electron-donating groups (e.g., methoxy) : Increase π-π stacking with aromatic residues in enzymes but reduce electrophilicity .
  • Halogens (e.g., fluorine) : Enhance lipophilicity (logP ↑) and hydrogen bonding with active sites .
  • Quantitative analysis : Use Hammett constants (σ) to correlate substituent effects with IC₅₀ values .

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